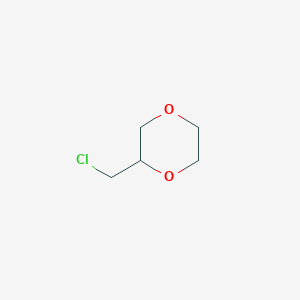

2-(Chloromethyl)-1,4-dioxane

Overview

Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)-1,4-dioxane derivatives has been explored through various reactions, including the two-way reactivity of 1,1-Dichloro-2-(chloromethyl)cyclopropane in basic medium, leading to the formation of aryloxymethyl derivatives under specific conditions (Jończyk & Kmiotek-Skarżyńska, 1993). Additionally, a new compound, 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxane, was synthesized and characterized, demonstrating the diverse synthetic routes available for chloromethyl-dioxane derivatives (Ye, Sun, & Fu, 2013).

Molecular Structure Analysis

The molecular structure of 1,4-dioxane, a related compound, has been studied extensively, revealing that it predominantly exists in the chair form. Such structural insights are crucial for understanding the reactivity and physical properties of 2-(Chloromethyl)-1,4-dioxane (Fargher, Hedberg, & Hedberg, 2014).

Chemical Reactions and Properties

The electrochemical preparation of chloromethyl derivatives highlights the versatility of these compounds in undergoing various chemical reactions, providing functionalized intermediates for further synthesis (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983). Furthermore, the regioselective synthesis of dioxaspiro[4.4]nonanes from chloromethyl precursors showcases the potential for creating cyclic and acyclic structures from 2-(Chloromethyl)-1,4-dioxane derivatives (Alonso, Dacunha, Meléndez, & Yus, 2005).

Physical Properties Analysis

Studies on the structure and conformation of chloromethyl-dioxane derivatives reveal that their physical properties, such as solubility and crystallinity, can be attributed to their molecular geometry and the presence of substituents, affecting their application in organic synthesis (Khazhiev et al., 2021).

Chemical Properties Analysis

The chemical properties of 2-(Chloromethyl)-1,4-dioxane derivatives, including their reactivity towards nucleophiles and electrophiles, are central to their utility in organic synthesis. The transformation of 1,2-dialkoxyalkanes to 1,4-dioxanes mediated by NbCl(5) demonstrates the chemical versatility of these compounds (Marchetti, Pampaloni, & Zacchini, 2008).

Scientific Research Applications

1. Bioremediation of Contaminated Waters

2-(Chloromethyl)-1,4-dioxane has been identified as a contaminant in various water environments. Recent research focuses on bioremediation strategies to address this issue. Studies suggest that due to its unique chemical properties, such as high water solubility and co-occurrence with other contaminants, traditional treatment technologies may not be effective. Advances in bioremediation, including the use of specific microorganisms, show promise in degrading 1,4-dioxane in water environments (Zhang, Gedalanga, & Mahendra, 2017).

2. Advanced Oxidation Processes

The challenge of removing 1,4-dioxane from water has led to the exploration of advanced oxidation processes. For example, a study demonstrated the use of CuO-coated ceramic membranes in conjunction with ozone for efficient 1,4-dioxane removal from water. This method showed promise in both degrading 1,4-dioxane and managing membrane fouling (Scaratti, de Noni Junior, José, & Moreira, 2020).

3. Photocatalytic and UV Processes

Photocatalysis and UV/H2O2 processes have been explored as methods for degrading 1,4-dioxane in water. Research indicates that certain photocatalysts, such as commercial P25 and synthesized magnetic photocatalysts, can effectively degrade low concentrations of 1,4-dioxane in water. Optimization of these processes is ongoing to enhance their efficiency and applicability (Coleman, Vimonses, Leslie, & Amal, 2007).

4. Microbially Driven Fenton Reaction

A novel approach involving a microbially driven Fenton reaction has been developed to degrade 1,4-dioxane. This method uses specific microorganisms to generate hydroxyl radicals that break down 1,4-dioxane. It offers an alternative to conventional Fenton reactions and has been shown to effectively degrade 1,4-dioxane under controlled laboratory conditions (Sekar & DiChristina, 2014).

5. Electrochemical Oxidation

Electrochemical oxidation, particularly using titanium dioxide (TiO2) pellets, has been investigated as a method for treating 1,4-dioxane in groundwater. This technology shows high degradation efficiencies and potential for in situ and ex situ treatment under various environmental conditions. Its effectiveness in low-ionic-strength water makes it a promising option for remediating 1,4-dioxane-contaminated environments (Jasmann, Borch, Sale, & Blotevogel, 2016).

Mechanism of Action

- Mechlorethamine primarily targets DNA. As an alkylating agent , it attaches alkyl groups to DNA bases, leading to fragmentation of the DNA during repair attempts. This prevents DNA synthesis and RNA transcription from the affected DNA .

- Additionally, mechlorethamine forms cross-links (bonds between atoms in the DNA), preventing DNA separation for synthesis or transcription. It can also induce mispairing of nucleotides, resulting in mutations .

- Under acidic conditions with a ZnCl₂ catalyst, formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic ring’s pi-electrons attack the aldehyde, followed by rearomatization. This process leads to chloromethylation of the aromatic compound .

Target of Action

Mode of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFABQWISNPPOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943354 | |

| Record name | 2-(Chloromethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1,4-dioxane | |

CAS RN |

21048-16-8 | |

| Record name | 2-(Chloromethyl)-1,4-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21048-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane, 2-(chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021048168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1,4-dioxane; 95% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

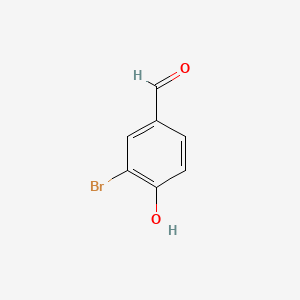

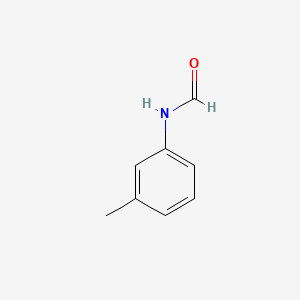

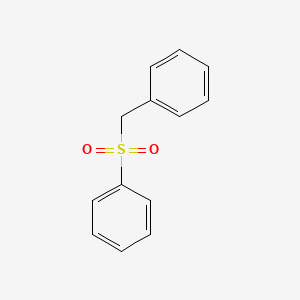

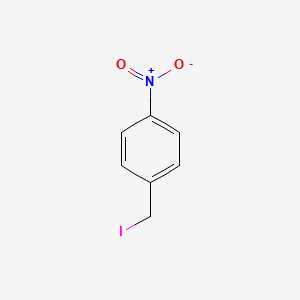

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.